(4,5,6,7-Tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine
Description
(4,5,6,7-Tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine is a bicyclic heterocyclic compound featuring a partially saturated benzisoxazole core (4,5,6,7-tetrahydro backbone) with an aminomethyl substituent at the 5-position.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-6-1-2-8-7(3-6)5-10-11-8/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMDXAPRYHRLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CN)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4,5,6,7-Tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1447963-51-0
- Molecular Formula : C8H11N2O
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytostatic effects. A structure-activity relationship (SAR) analysis indicates that modifications to the benzisoxazole core can enhance anticancer properties by influencing cell cycle regulation and apoptosis pathways .
- Antimicrobial Properties : Some derivatives of benzisoxazole compounds have demonstrated significant antimicrobial activity against various pathogens. The presence of specific functional groups appears to enhance their efficacy against bacterial strains .
- Neuroprotective Effects : Research has indicated potential neuroprotective properties linked to the modulation of neurotransmitter systems. Compounds with similar structures have been noted for their ability to interact with serotonin receptors and may influence neurochemical pathways related to mood and cognition .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest several potential pathways:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in serotonin signaling. This interaction could lead to alterations in synaptic transmission and neuronal excitability .
- Inhibition of Tumor Growth : Evidence points towards the compound's ability to inhibit key enzymes involved in tumor progression. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
Recent studies have indicated that compounds similar to (4,5,6,7-tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine may exhibit significant activity against neurodegenerative diseases. For instance, derivatives of benzothiazole and isoquinoline have been synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. The results showed promising MAO-B inhibitory activity and selectivity among several synthesized compounds .
Antidepressant Potential
In a study focused on the synthesis of multi-target-directed ligands (MTDLs), certain derivatives demonstrated notable antidepressant effects in preclinical models. Specifically, compounds that include structural motifs similar to this compound were tested using the forced swim test (FST), revealing significant reductions in immobility time . This suggests potential therapeutic applications in treating depression associated with neurodegenerative diseases.
Synthetic Chemistry
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing a variety of novel heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For example, the synthesis of benzothiazole derivatives based on the benzisoxazole framework has been explored extensively . These derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial for developing treatments for Alzheimer's disease.
Biological Evaluation
In Vitro Studies
Numerous in vitro studies have focused on evaluating the biological activities of compounds derived from this compound. These studies typically assess the compound's ability to inhibit key enzymes involved in neurological disorders. For instance, research has highlighted the compound's potential as an acetylcholinesterase inhibitor with IC50 values indicating strong inhibitory activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
(a) 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (13054-47-2)
- Structural Difference: The amine group is positioned at the 3-carbon of the benzisoxazole ring instead of the 5-aminomethyl group in the target compound.
(b) Benzoxazole Derivatives (e.g., 7-Bromo-2-methylbenzo[d]oxazole)
- Structural Difference: Fully aromatic benzoxazole core lacking the tetrahydro ring and aminomethyl substituent.
- Implications : Aromaticity increases planarity and rigidity, which may reduce solubility but enhance stability. Halogen substituents (e.g., bromo) improve lipophilicity and metabolic resistance .
(c) Pyrazolo[1,5-a]pyrazine Derivatives (Patent WO 2015/073763)
- Structural Difference : A pyrazolo-pyrazine scaffold replaces the benzisoxazole system.
- Implications : The fused pyrazine ring introduces additional nitrogen atoms, enhancing polar interactions and kinase inhibitory activity (e.g., casein kinase 1 D/E inhibition) .
Pharmacological and Physicochemical Properties
Comparative Data Table
Key Observations
- Lipophilicity : The target compound’s LogP range (1.2–1.8) suggests balanced solubility and membrane permeability, ideal for CNS penetration.
- Solubility : The primary amine group and tetrahydro ring likely improve aqueous solubility compared to halogenated benzoxazoles (e.g., 7-Bromo-2-methylbenzo[d]oxazole) .
Preparation Methods
Starting Material and Ring Closure
- Starting from 4,5,6,7-Tetrahydrobenzo[d]isoxazole precursors : The preparation often begins with a tetrahydrobenzisoxazole intermediate, which can be synthesized by cyclization of hydroxylamine with appropriately substituted cyclohexanone derivatives or their vinyl epoxide analogs.
- Ring closure : The isoxazole ring is formed by intramolecular cyclization involving hydroxylamine derivatives reacting with keto or vinyl epoxide groups under controlled heating, sometimes assisted by microwave irradiation to improve yield and reduce reaction time.
Introduction of the Aminomethyl Group
- The aminomethyl substituent at the 5-position is typically introduced via nucleophilic substitution or reductive amination of a suitable aldehyde or halomethyl intermediate.
- For example, reduction of a nitrile or amide precursor at the 5-position to the corresponding amine using reducing agents such as boron trifluoride etherate (BF3·OEt2) or catalytic hydrogenation can be employed.
Example Preparation Procedure (Adapted from Related Patent and Literature)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4,5,6,7-Tetrahydrobenzo[d]isoxazole precursor + hydroxylamine hydrochloride, base (e.g., potassium carbonate) | Formation of benzisoxazole ring via cyclization | Benzisoxazole intermediate |
| 2 | Halomethylation at 5-position (e.g., using chloromethyl methyl ether) | Introduction of halomethyl group | 5-(Halomethyl)benzisoxazole |
| 3 | Nucleophilic substitution with ammonia or amine | Conversion of halomethyl to aminomethyl group | This compound |
| 4 | Purification via recrystallization or chromatography | Isolation of pure compound | Pure target amine |
This sequence is consistent with general synthetic strategies for benzisoxazole amines and supported by analogous procedures in the literature.
Research Findings and Optimization
- Microwave-assisted synthesis : Use of microwave irradiation at 80 °C for 20 minutes significantly accelerates the cyclization step, improving yield and reducing reaction time.
- Solvent choice : Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred for cyclization and substitution steps due to their ability to dissolve both organic and inorganic reagents effectively.
- Reducing agents : Boron trifluoride etherate and catalytic hydrogenation have been reported as efficient for reducing amide or nitrile intermediates to amines with high selectivity and yield.
- Resolution and purification : For chiral derivatives, resolution using L(+)-tartaric acid or other chiral acids in aqueous media followed by recrystallization ensures enantiomeric purity.
Comparative Table of Key Preparation Parameters
Q & A
Basic Questions
Q. What are the optimized synthetic routes for (4,5,6,7-Tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine, and what challenges are associated with its purification?
- Methodology : Synthesis typically involves cyclocondensation of β-(isoxazol-5-yl) enamines with acetyl chloride or acid catalysts under reflux conditions. For example, Beryozkina et al. (2014) demonstrated that self-condensation of β-isoxazolyl enamines in acidic media yields fused isoxazole derivatives . Purification often requires recrystallization (e.g., using 1,4-dioxane) or column chromatography to isolate the product from byproducts like 1,3,5-triisoxazolyl benzenes.
- Key Challenges :
- Low yields due to competing dimerization or polymerization.
- Sensitivity to moisture, requiring anhydrous conditions.
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Purification | Reference |
|---|---|---|---|---|
| Acid-catalyzed cyclization | Acetyl chloride, reflux in ethanol | 40–55 | Recrystallization | |
| Enamine condensation | HCl, reflux in methanol | 30–45 | Column chromatography |
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- Methodology :
- NMR Spectroscopy : and NMR can confirm the tetrahydrobenzisoxazole ring and methylamine side chain. For instance, signals at δ 2.5–3.0 ppm correspond to methylene protons adjacent to the isoxazole nitrogen .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO).
- X-ray Crystallography : Resolves spatial conformation, particularly the planarity of the isoxazole ring and the chair-like structure of the tetrahydro moiety .
Advanced Research Questions
Q. What strategies are employed to enhance the stability of this compound under physiological conditions for in vivo studies?
- Methodology :
- pH Optimization : Stability assays in buffers (pH 3–9) identify degradation thresholds. The compound is prone to hydrolysis in acidic conditions, requiring enteric coating for oral delivery .
- Derivatization : Introducing electron-withdrawing groups (e.g., fluorine) at the 5-position of the benzisoxazole ring reduces susceptibility to enzymatic oxidation .
- Encapsulation : Liposomal formulations or cyclodextrin complexes improve solubility and bioavailability in preclinical models .
Q. How does the compound's structure influence its binding affinity to neurological targets, and what in silico approaches validate these interactions?
- Methodology :
- Structure-Activity Relationship (SAR) : Modifying the methylamine side chain length or substituting the benzisoxazole ring alters affinity for GABA receptors. For example, replacing the methyl group with a hydroxymethyl moiety increases hydrophilicity and reduces blood-brain barrier permeability .
- Computational Modeling :
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in the GABA α1β2γ2 receptor pocket, highlighting hydrogen bonds between the isoxazole oxygen and Thr262 .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns, with RMSD < 2 Å indicating stable binding .
Q. What analytical techniques resolve contradictions in reported pharmacological data for this compound?
- Methodology :
- Metabolite Profiling : LC-MS/MS identifies active metabolites in hepatic microsomes, distinguishing parent compound effects from metabolic byproducts .
- Dose-Response Curves : Re-evaluating EC values across cell lines (e.g., HEK293 vs. SH-SY5Y) accounts for variability in receptor expression levels .
- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (k/k) to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
